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Compound of Interest

Compound Name: Glucoconringiin

Cat. No.: B15592680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental chemical properties of

Glucoconringiin, a naturally occurring alkylglucosinolate. It includes key physicochemical

data, detailed experimental protocols for its analysis and characterization, and visual

representations of relevant biochemical pathways and analytical workflows.

Introduction to Glucoconringiin
Glucoconringiin is a hydroxy-alkylglucosinolic acid belonging to the glucosinolate family of

secondary plant metabolites.[1] These compounds are known for their role in plant defense and

are precursors to isothiocyanates, which are of interest for their potential biological activities.[2]

Glucoconringiin has been identified in plants such as Moringa oleifera.[1][3] Structurally, it

consists of a 1-thio-β-D-glucopyranose moiety linked to a 3-hydroxy-3-methyl-N-

(sulfooxy)butanimidoyl group.[1] Understanding its chemical properties is essential for research

into its natural occurrence, biological function, and potential applications.

Physicochemical Properties
The core chemical and physical properties of Glucoconringiin are summarized in the table

below. It is important to note that while some data is derived from experimental sources for the
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general class of glucosinolates, several specific values for Glucoconringiin are

computationally predicted and should be confirmed through empirical testing.

Property Value Source Type

Molecular Formula C₁₁H₂₁NO₁₀S₂ Database[1]

Molecular Weight 391.4 g/mol Database[1]

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-yl]

(1E)-3-hydroxy-3-methyl-N-

sulfooxybutanimidothioate

Database[1]

CAS Number 28463-28-7 Database[4][5]

Synonyms
2-Hydroxy-2-methylpropyl

glucosinolate
Database[1]

Water Solubility 35.8 g/L Predicted[4]

logP (Octanol-Water) -1.7 Predicted[4]

pKa (Strongest Acidic) -3.6 Predicted[4]

Physical State Solid Inferred[6]

Key Biochemical Pathways
Glucoconringiin, as a glucosinolate, is involved in specific metabolic and enzymatic pathways.

The following diagrams illustrate its biosynthesis and degradation.
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Glucosinolate Biosynthesis Pathway
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Caption: General pathway for aliphatic glucosinolate biosynthesis.[1][4][7]
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Enzymatic Hydrolysis of Glucoconringiin
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Caption: Myrosinase-catalyzed hydrolysis of Glucoconringiin.[5][8][9]

Experimental Protocols
The following sections detail standardized methodologies for the analysis and characterization

of glucosinolates like Glucoconringiin. These protocols are based on established methods

and can be adapted for specific research needs.

Protocol for Glucosinolate Extraction and HPLC
Analysis
This protocol describes a robust method for the quantification of glucosinolates from a plant

matrix, adapted from validated HPLC methods. The process involves extraction, purification via

ion-exchange, enzymatic desulfation, and subsequent analysis by reverse-phase HPLC.

1. Materials and Reagents:
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Plant tissue (lyophilized and finely ground)

70% (v/v) Methanol, pre-heated to 75°C

DEAE-Sephadex A-25 resin

Purified Arylsulfatase (Type H-1 from Helix pomatia)

Ultrapure water

Acetonitrile (HPLC grade)

Glucosinolate standard (e.g., Sinigrin) for calibration

2. Extraction Procedure:

Weigh approximately 100 mg of lyophilized, ground plant material into a 2 mL

microcentrifuge tube.

Add 1.0 mL of pre-heated 70% methanol. To quantify absolute amounts, add a known

amount of an internal standard.

Incubate the sample in a thermomixer at 75°C for 10 minutes, shaking vigorously. This step

inactivates endogenous myrosinase.

Centrifuge at 12,000 x g for 10 minutes.

Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

3. Desulfation (On-Column):

Prepare mini-columns by packing 0.5 mL of DEAE-Sephadex A-25 resin into a suitable

column.

Equilibrate the resin by washing with ultrapure water.

Load the crude glucosinolate extract (from step 2.5) onto the column. The anionic

glucosinolates will bind to the resin.
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Wash the column with 20 mM sodium acetate buffer (pH 5.5) to remove impurities.

Add 75 µL of purified arylsulfatase solution to the column and leave overnight at room

temperature. This cleaves the sulfate group, converting glucosinolates to their desulfo-

analogs.

Elute the desulfoglucosinolates from the column with 1.0 mL of ultrapure water. Collect the

eluate directly into an HPLC vial.

4. HPLC Analysis:

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B).

Gradient Program:

0-1 min: 1.5% B

1-6 min: Linear gradient from 1.5% to 5% B

6-8 min: Linear gradient from 5% to 7% B

8-18 min: Linear gradient from 7% to 21% B

18-23 min: Linear gradient from 21% to 29% B

Followed by a wash and re-equilibration step.

Flow Rate: 0.75 mL/min.

Detection: UV detector at 229 nm.

Quantification: Create a calibration curve using a desulfated glucosinolate standard (e.g.,

desulfosinigrin). Identify and quantify peaks in the sample chromatogram based on retention

times and the calibration curve, applying appropriate response factors for different

glucosinolates.
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Workflow for HPLC Analysis of Glucoconringiin
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Caption: Experimental workflow for Glucoconringiin analysis by HPLC.
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Protocol for Equilibrium Solubility Determination
(Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic

equilibrium solubility of a compound.

1. Materials and Reagents:

Purified Glucoconringiin solid

Solvent of interest (e.g., ultrapure water, phosphate buffer at a specific pH)

Shaking incubator or water bath with temperature control

Syringe filters (e.g., 0.22 µm)

Validated analytical method for quantification (e.g., HPLC-UV as described in 4.1)

2. Procedure:

Add an excess amount of solid Glucoconringiin to a series of vials containing a known

volume of the solvent. The excess solid is crucial to ensure saturation is reached.

Seal the vials to prevent solvent evaporation.

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to

reach equilibrium. The time required should be established by preliminary experiments,

ensuring the concentration does not change between later time points.

After equilibration, allow the vials to stand at the set temperature to let undissolved solids

settle.

Carefully withdraw an aliquot from the clear supernatant.

Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
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Quantify the concentration of Glucoconringiin in the filtrate using a validated analytical

method. The resulting concentration is the equilibrium solubility.

Protocol for pKa Determination (Potentiometric
Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound

by monitoring pH changes during titration with a strong acid or base.

1. Materials and Reagents:

Purified Glucoconringiin

Carbonate-free water

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Calibrated pH meter with a suitable electrode

Stir plate and stir bar

Burette

2. Procedure:

Accurately weigh a sample of Glucoconringiin and dissolve it in a known volume of

carbonate-free water.

Place the solution in a beaker on a stir plate and immerse the pH electrode.

Begin stirring the solution gently.

Record the initial pH of the solution.

Add the titrant (e.g., NaOH solution) in small, precise increments from the burette.
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After each addition, allow the pH reading to stabilize and record the pH and the total volume

of titrant added.

Continue the titration well past the equivalence point (the point of the most rapid pH change).

Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa can be determined from the curve. At the point where exactly half of the volume of

titrant required to reach the equivalence point has been added, the pH is equal to the pKa

(pH = pKa at half-equivalence).

Protocol for Stability Testing
This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability

testing of new drug substances and can be adapted for natural products like Glucoconringiin.

1. Materials and Equipment:

Purified Glucoconringiin

Stability chambers with controlled temperature and relative humidity (RH)

Appropriate containers for the sample

Validated stability-indicating analytical method (e.g., HPLC method that can separate

Glucoconringiin from its degradation products)

2. Procedure:

Place accurately weighed samples of Glucoconringiin into suitable, sealed containers.

Store the samples in stability chambers under various conditions. Recommended long-term

and accelerated conditions include:

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
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Establish a testing schedule. For accelerated studies, time points could be 0, 1, 3, and 6

months. For long-term studies, time points could be 0, 3, 6, 9, 12, 18, and 24 months.[10][11]

[12]

At each time point, remove a sample from each storage condition.

Analyze the sample using a validated, stability-indicating HPLC method to determine the

remaining concentration of Glucoconringiin and to detect and quantify any degradation

products.

Assess other physical properties as relevant (e.g., appearance, color).

The stability of the compound is determined by the rate of degradation under each storage

condition. This data can be used to establish a recommended re-test period or storage

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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